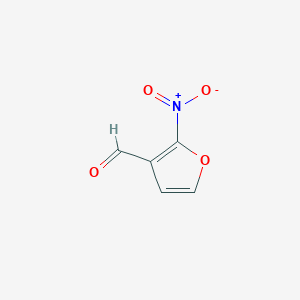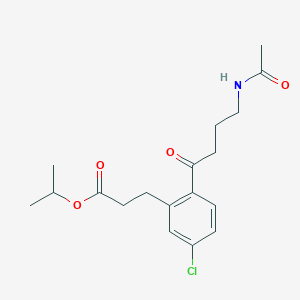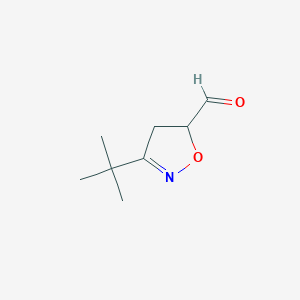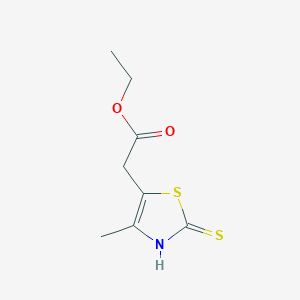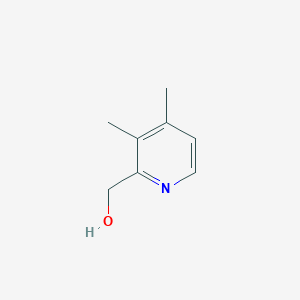
(3,4-Dimethylpyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dimethylpyridin-2-yl)methanol, also known as DMPM, is an organic compound with the molecular formula C8H11NO. It belongs to the family of pyridine derivatives and is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of (3,4-Dimethylpyridin-2-yl)methanol is not fully understood. However, it is believed that (3,4-Dimethylpyridin-2-yl)methanol acts as a chelating agent and forms stable complexes with metal ions. These metal complexes can then interact with biological molecules such as enzymes and proteins, leading to changes in their activity.
Biochemical and Physiological Effects
(3,4-Dimethylpyridin-2-yl)methanol and its metal complexes have been shown to have various biochemical and physiological effects. For example, copper-(3,4-Dimethylpyridin-2-yl)methanol complexes have been shown to have antimicrobial activity against various bacterial strains. Nickel-(3,4-Dimethylpyridin-2-yl)methanol complexes have been studied for their potential use as anticancer agents. Zinc-(3,4-Dimethylpyridin-2-yl)methanol complexes have been shown to have antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
(3,4-Dimethylpyridin-2-yl)methanol and its metal complexes have several advantages for lab experiments. They are stable, easy to synthesize, and can be easily characterized using various spectroscopic techniques. However, one limitation is that the metal complexes can be sensitive to air and moisture, which can affect their stability and activity.
Orientations Futures
There are several future directions for the study of (3,4-Dimethylpyridin-2-yl)methanol and its metal complexes. One area of research is the development of new metal complexes with improved catalytic, magnetic, and biological properties. Another area of research is the study of the interaction between metal complexes and biological molecules, which can lead to the development of new drugs and therapies. Additionally, the use of (3,4-Dimethylpyridin-2-yl)methanol and its metal complexes in environmental remediation and energy storage is an area of growing interest.
Conclusion
In conclusion, (3,4-Dimethylpyridin-2-yl)methanol is an important organic compound with unique properties that make it useful in scientific research. Its ability to form stable complexes with metal ions has led to its extensive study for its catalytic, magnetic, and biological properties. Further research in this area can lead to the development of new drugs, therapies, and technologies.
Méthodes De Synthèse
The synthesis of (3,4-Dimethylpyridin-2-yl)methanol involves the reaction of 3,4-dimethylpyridine with formaldehyde in the presence of a catalyst. The reaction is carried out under mild conditions and yields a white crystalline solid. The purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
(3,4-Dimethylpyridin-2-yl)methanol is widely used in scientific research due to its unique properties. It is an excellent ligand for metal ions and can form stable complexes with various metal ions such as copper, nickel, and zinc. These metal complexes have been extensively studied for their catalytic, magnetic, and biological properties.
Propriétés
Numéro CAS |
121638-25-3 |
|---|---|
Nom du produit |
(3,4-Dimethylpyridin-2-yl)methanol |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(3,4-dimethylpyridin-2-yl)methanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-8(5-10)7(6)2/h3-4,10H,5H2,1-2H3 |
Clé InChI |
NDTDGLBHBYOEJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)CO)C |
SMILES canonique |
CC1=C(C(=NC=C1)CO)C |
Synonymes |
2-Pyridinemethanol,3,4-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









